molecular formula C8H11N3O2S B14789075 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B14789075
M. Wt: 213.26 g/mol
InChI Key: VCZWCMUKNFTHIA-UHFFFAOYSA-N
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Description

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is a compound that belongs to the class of organic compounds known as aminothiazoles. Aminothiazoles are heterocyclic compounds containing a thiazole ring substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-aminothiazole with appropriate acylating agents. One common method is the acylation of 2-aminothiazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring[][3].

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives[3][3].

Scientific Research Applications

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits key enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases . The exact molecular pathways can vary depending on the specific cancer type and cellular context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell growth more effectively than some of its analogs makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C8H11N3O2S/c1-5(9)7(13)11-4-6(12)8-10-2-3-14-8/h2-3,5H,4,9H2,1H3,(H,11,13)

InChI Key

VCZWCMUKNFTHIA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)C1=NC=CS1)N

Origin of Product

United States

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